molecular formula C10H8N4O2S B8724253 2-Nitro-5-(pyrimidin-2-ylthio)aniline CAS No. 55564-33-5

2-Nitro-5-(pyrimidin-2-ylthio)aniline

Cat. No.: B8724253
CAS No.: 55564-33-5
M. Wt: 248.26 g/mol
InChI Key: IIMLZJUQKRJELH-UHFFFAOYSA-N
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Description

2-Nitro-5-(pyrimidin-2-ylthio)aniline is a chemical compound that belongs to the class of aromatic amines It features a nitro group (-NO2) and a pyrimidinylsulfanyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(pyrimidin-2-ylthio)aniline typically involves the introduction of the nitro group and the pyrimidinylsulfanyl group onto the aniline ring. One common method involves the nitration of 5-[(pyrimidin-2-yl)sulfanyl]aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(pyrimidin-2-ylthio)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the pyrimidinylsulfanyl group can be replaced by other functional groups.

    Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Reduction: 2-Amino-5-[(pyrimidin-2-yl)sulfanyl]aniline.

    Oxidation: Quinonoid derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Nitro-5-(pyrimidin-2-ylthio)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(pyrimidin-2-ylthio)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrimidinylsulfanyl group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Lacks the pyrimidinylsulfanyl group, making it less versatile in terms of chemical reactivity.

    5-[(Pyrimidin-2-yl)sulfanyl]aniline: Lacks the nitro group, which reduces its potential biological activity.

    2-Amino-5-[(pyrimidin-2-yl)sulfanyl]aniline: The reduced form of the compound, which may have different biological properties.

Uniqueness

2-Nitro-5-(pyrimidin-2-ylthio)aniline is unique due to the presence of both the nitro group and the pyrimidinylsulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

55564-33-5

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

2-nitro-5-pyrimidin-2-ylsulfanylaniline

InChI

InChI=1S/C10H8N4O2S/c11-8-6-7(2-3-9(8)14(15)16)17-10-12-4-1-5-13-10/h1-6H,11H2

InChI Key

IIMLZJUQKRJELH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.5 g. of 2-amino-4-chloro-1-nitrobenzene, 5.5 g. of potassium carbonate, and 4.5 g. of 2-mercaptopyrimidine in 25 ml. dimethylformamide is heated overnight under nitrogen at 105°-110° C. The mixture is cooled, diluted with water and the product filtered off. Recrystallization from methanol yields 2-amino-1-nitro-4-(pyrimidin-2-ylthio)benzene.
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